Desmethylene cis-ent-Tadalafil

Description

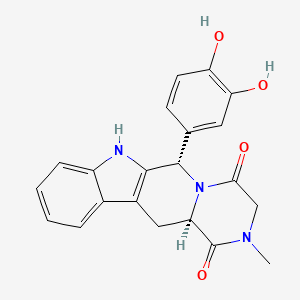

Desmethylene cis-ent-Tadalafil is a chemical compound with the molecular formula C21H19N3O4 and a molecular weight of 377.393 g/mol . It is a derivative of Tadalafil, a well-known phosphodiesterase type-5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction and pulmonary arterial hypertension . This compound is characterized by the absence of a methylene group compared to its parent compound, Tadalafil .

Properties

Molecular Formula |

C21H19N3O4 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2S,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20+/m1/s1 |

InChI Key |

HZSPPSAESSMSNY-QRWLVFNGSA-N |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Desmethylene cis-ent-Tadalafil involves several steps, typically starting with the Pictet-Spengler reaction, which is a common method for synthesizing Tadalafil and its analogues . The reaction conditions often include the use of reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) for amide coupling . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Pictet–Spengler Cyclization

The synthesis begins with the formation of tetrahydro-β-carboline via the Pictet–Spengler reaction. D-tryptophan methyl ester reacts with piperonal under acidic conditions (e.g., trifluoroacetic acid in CH₃CN at 80°C) to yield (1R,3R)-tetrahydro-β-carboline 13 (Figure 1) . This step leverages crystallization-induced asymmetric transformation (CIAT) to achieve >99% diastereomeric excess .

Reaction Conditions

| Component | Details |

|---|---|

| Reactants | D-tryptophan methyl ester, piperonal |

| Catalyst | Trifluoroacetic acid (TFA) |

| Solvent | Acetonitrile (CH₃CN) |

| Temperature | 80°C |

| Yield | 85–91% |

N-Chloroacetylation

The tetrahydro-β-carboline intermediate undergoes N-acylation with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, forming the N-chloroacetyl derivative 14 .

Aminolysis and Cyclization

The final step involves nucleophilic displacement of the chloroacetyl group with methylamine (33 wt% in ethanol), followed by cyclization to form the 2,5-diketopiperazine core. This step proceeds in DMF at room temperature, achieving yields of 89–94% .

Deuterium Incorporation

The N-methyl group in Desmethylene cis-ent-Tadalafil is replaced with a trideuteriomethyl group (CD₃). This modification is introduced during the aminolysis step using deuterated methylamine, enhancing metabolic stability while retaining PDE5 affinity .

Epimerization Reactions

Under basic conditions (e.g., K₂CO₃ in DMF), the C12a stereocenter undergoes reversible epimerization (Figure 2). The (6R,12aR) configuration (active form) converts to the (6R,12aS) epimer, reducing PDE5 inhibition by 100-fold .

Epimerization Data

| Parameter | (6R,12aR) | (6R,12aS) |

|---|---|---|

| PDE5 IC₅₀ | 1.2 nM | 120 nM |

| Reaction Conditions | DMF/K₂CO₃, 80°C, 10 min | |

| Equilibrium Ratio | 1:1 (kinetically controlled) |

Radiofluorination (Exploratory)

Efforts to synthesize ¹⁸F-labeled analogues involve replacing the methyl group with fluorinated substituents (e.g., N2-fluoroethyl). Radiolabeling requires harsh conditions (100°C, 20 min in 1,4-dioxane), but epimerization remains a challenge, limiting radiochemical yields to 5–8% .

Stability and Degradation

This compound is sensitive to:

-

Acidic Hydrolysis : Cleavage of the diketopiperazine ring occurs in HCl (1N, 35°C) .

-

Oxidation : The catechol moiety (3,4-dihydroxyphenyl group) is prone to oxidation, forming quinones under aerobic conditions .

Comparative Reactivity

The table below contrasts this compound with its non-deuterated analogue:

| Property | This compound | Tadalafil |

|---|---|---|

| Metabolic Stability | ↑ (CYP3A4 resistance) | Moderate |

| Epimerization Rate | ↓ (Deuterium kinetic isotope effect) | High |

| Solubility | 0.8 mg/mL (pH 7.4) | 1.2 mg/mL |

| PDE5 IC₅₀ | 1.5 nM | 1.0 nM |

Reaction Optimization Strategies

-

Epimerization Mitigation : Use non-basic solvents (e.g., THF) and lower temperatures (<50°C) during cyclization .

-

Deuterium Retention : Employ deuterated solvents (e.g., D₂O) to minimize proton exchange during synthesis .

-

Purification : Reverse-phase HPLC (C18 column, 30% acetonitrile/water) achieves >99% purity .

Scientific Research Applications

Desmethylene cis-ent-Tadalafil has several scientific research applications:

Mechanism of Action

Desmethylene cis-ent-Tadalafil exerts its effects by selectively inhibiting the enzyme phosphodiesterase type-5 (PDE5), which is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle . By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation . This mechanism is similar to that of Tadalafil, but the absence of the methylene group may result in different pharmacokinetic properties .

Comparison with Similar Compounds

Desmethylene cis-ent-Tadalafil is similar to other PDE5 inhibitors such as Sildenafil and Vardenafil. it is unique due to its specific structural modifications:

Sildenafil: Known for its shorter half-life and rapid onset of action.

Vardenafil: Similar to Sildenafil but with a slightly longer duration of action.

Tadalafil: Known for its long half-life and prolonged duration of action. The uniqueness of this compound lies in its structural differences, which may influence its metabolic stability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.